![molecular formula C9H11BrN2O2 B3324021 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid CAS No. 1781439-01-7](/img/structure/B3324021.png)
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Overview
Description
The compound “2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid” is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family . It contains a bromine atom and an acetic acid group attached to the imidazo[1,2-a]pyridine ring system .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular formula of the compound is C7H9BrN2 . It is a brominated derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family .Physical And Chemical Properties Analysis
The molecular weight of the compound is 201.06 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Scientific Research Applications
Antibacterial Activity
Imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to your compound, have been found to exhibit antibacterial activity . These compounds have shown promising results against both Gram-negative and Gram-positive bacteria .
Antimicrobial Activity
Hydrazone derivatives, which can be synthesized from imidazo[1,2-a]pyrimidine compounds, are known to exhibit a wide variety of biological activities including antimicrobial activity .
Analgesic, Antipyretic and Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines are also known for their analgesic, antipyretic and anti-inflammatory properties . This suggests potential applications in pain management and treatment of inflammatory conditions.
Anticonvulsant and Antidepressant Activity
Hydrazones, which can be synthesized from imidazo[1,2-a]pyrimidine compounds, have been found to exhibit anticonvulsant and antidepressant activities . This suggests potential applications in the treatment of neurological and mental health conditions.
Antitumor and Anticancer Activity
Hydrazones have also been found to exhibit antitumor and anticancer activities . This suggests potential applications in cancer treatment.
Anti-HIV Activity
Hydrazones have been found to exhibit anti-HIV activities . This suggests potential applications in the treatment of HIV.
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFDBYXWLNQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2CC1CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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